molecular formula C26H22O7 B11004227 Methyl 3-[({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]benzoate

Methyl 3-[({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]benzoate

Cat. No.: B11004227
M. Wt: 446.4 g/mol
InChI Key: OCIKMJXPDNSZSV-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}methyl)benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzoate ester and a dimethoxybenzoyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}methyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzofuran moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-({[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-({[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dimethoxybenzoate
  • 3,4-Dimethoxybenzyl alcohol
  • Veratric acid methyl ester

Uniqueness

Methyl 3-({[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}methyl)benzoate is unique due to its complex structure, which combines a benzofuran ring with a dimethoxybenzoyl group and a benzoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

methyl 3-[[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxymethyl]benzoate

InChI

InChI=1S/C26H22O7/c1-29-23-9-7-17(12-24(23)30-2)25(27)21-15-33-22-10-8-19(13-20(21)22)32-14-16-5-4-6-18(11-16)26(28)31-3/h4-13,15H,14H2,1-3H3

InChI Key

OCIKMJXPDNSZSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC4=CC(=CC=C4)C(=O)OC)OC

Origin of Product

United States

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